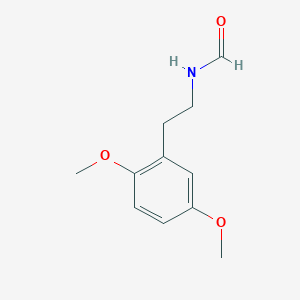

2-(2,5-Dimethoxyphenyl)ethylformamide

Description

General Significance of Formamide (B127407) Functional Groups in Organic Chemistry

The formamide functional group, characterized by a carbonyl group bonded to a nitrogen atom, is the simplest amide derived from formic acid. ucla.edunih.gov Formamides are a significant class of intermediates in organic synthesis and their structures are present in a range of biologically vital compounds. researchgate.net The formyl group is essential as an amino-protecting group in peptide synthesis and has extensive applications in pharmaceutical research. researchgate.net

Formamides are versatile compounds, serving as solvents, reagents, and catalysts in various chemical transformations. sincerechemicals.comsincerechemicals.com Their high boiling points and polarity make them excellent solvents for a wide range of organic and inorganic compounds, facilitating homogeneous reactions and often leading to higher yields and purer products. sincerechemicals.comsincerechemicals.com In the pharmaceutical industry, formamide and its derivatives are indispensable in drug synthesis and formulation. sincerechemicals.com They can act as a reaction medium, enhance the reactivity of reactants in condensation reactions, and even serve as catalysts. sincerechemicals.com Furthermore, formamides are used as RNA stabilizers in gel electrophoresis and in cryopreservation of tissues and organs. wikipedia.org

Importance of Dimethoxyphenyl Moieties in Chemical Synthesis

The dimethoxyphenyl moiety is a common structural feature in a vast array of organic molecules, particularly those with biological activity. The presence and position of the methoxy (B1213986) groups on the phenyl ring significantly influence the electronic properties and reactivity of the molecule. These groups are strong electron-donating groups, which can activate the aromatic ring towards electrophilic substitution and influence the regioselectivity of reactions.

Dimethoxybenzene derivatives are versatile compounds with significant pharmaceutical applications. nih.gov Molecules containing this moiety have attracted the attention of medicinal chemistry researchers due to their biological activities, including anti-inflammatory, antioxidant, anticancer, fungicidal, and neuroprotective activities. sciforum.net The methoxy groups can participate in various interactions that are critical for their binding affinity and selectivity towards certain biological targets. sciforum.net These compounds often serve as key intermediates in the synthesis of various pharmaceuticals. nih.gov

Contextualization of 2-(2,5-Dimethoxyphenyl)ethylformamide within Contemporary Chemical Research

This compound, with its molecular formula C11H15NO3 and molecular weight of 209.24 g/mol , is a compound of interest in medicinal chemistry and organic synthesis. It belongs to the broader class of phenethylamines, a structural motif widely present in nature and in a vast number of synthetic compounds with diverse pharmacological activities. mdpi.com The 2,5-dimethoxy substitution pattern on the phenethylamine (B48288) scaffold is a key feature of many psychoactive compounds. The formamide group, in this context, can be seen as a derivative of the primary amine of the corresponding phenethylamine, 2-(2,5-dimethoxyphenyl)ethylamine.

Research into compounds like this compound is often driven by the desire to understand structure-activity relationships. The formamide moiety can influence the compound's polarity, hydrogen bonding capabilities, and metabolic stability compared to the parent amine. Such modifications are a common strategy in drug discovery to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound.

Overview of Research Trajectories Pertaining to Structural Classes Incorporating Phenethylamines and Formamides

The combination of the phenethylamine scaffold and the formamide functional group represents a rich area of chemical exploration. Research in this area often focuses on the synthesis and biological evaluation of novel derivatives for various therapeutic targets. nih.govacs.org The phenethylamine core is a well-established pharmacophore that interacts with a wide range of receptors and enzymes in the central nervous system. mdpi.com

The conversion of a primary amine in a phenethylamine to a formamide can serve multiple purposes. It can act as a protecting group during a multi-step synthesis, or it can be a key structural feature of the final active molecule. Formamide derivatives of phenethylamines have been investigated for their potential as bronchodilators and for the treatment of inflammatory and allergic respiratory diseases. google.com Furthermore, the study of such derivatives contributes to the broader understanding of how modifications to the amine group of phenethylamines affect their interaction with biological targets. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

N-[2-(2,5-dimethoxyphenyl)ethyl]formamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-14-10-3-4-11(15-2)9(7-10)5-6-12-8-13/h3-4,7-8H,5-6H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGLBBKSAIHWVIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CCNC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2,5 Dimethoxyphenyl Ethylformamide

Precursor Identification and Design

The initial and most critical phase in the synthesis is the identification and preparation of suitable precursors. This involves a retrosynthetic approach, where the target molecule is conceptually broken down into simpler, more readily available starting materials.

The fundamental structure of the target molecule is the 2-phenylethylamine skeleton. A primary retrosynthetic disconnection is made at the amide bond, which simplifies the synthesis into two main parts: the preparation of the 2-(2,5-dimethoxyphenyl)ethylamine intermediate and its subsequent formylation.

Further disconnection of the 2-(2,5-dimethoxyphenyl)ethylamine intermediate can be approached in several ways. One common strategy is to break the bond between the ethylamine (B1201723) side chain and the aromatic ring. This leads back to precursors such as 2,5-dimethoxybenzaldehyde (B135726) or its derivatives. The ethylamine side chain can then be constructed using methods like the Henry reaction, followed by reduction.

The synthesis of the 2,5-dimethoxyphenyl moiety is a key step, and various routes have been developed starting from commercially available materials.

2,5-Dimethoxyacetophenone serves as a versatile precursor. It can be synthesized via a Friedel-Crafts reaction of 1,4-dimethoxybenzene (B90301). A patented method describes a synthetic route starting from 1,4-dimethoxybenzene and chloroacetyl chloride, which undergo a Friedel-Crafts reaction to yield α-chloro-2,5-dimethoxyacetophenone. google.com This intermediate can then be converted to α-amino-2,5-dimethoxyacetophenone, which upon reduction, yields 2-(2,5-dimethoxyphenyl)ethylamine. google.com

The synthesis of the key intermediate, 2-(2,5-dimethoxyphenyl)ethylamine, is well-documented. One of the most prevalent methods involves the reduction of 2,5-dimethoxy-β-nitrostyrene. reddit.comnih.gov This nitrostyrene (B7858105) is typically prepared through a condensation reaction of 2,5-dimethoxybenzaldehyde with nitromethane (B149229). reddit.comchemicalbook.com The synthesis of 2,5-dimethoxybenzaldehyde itself can be achieved through various methods, including the Reimer-Tiemann formylation of 4-methoxyphenol (B1676288) followed by methylation. chemicalbook.com

The reduction of the 2,5-dimethoxy-β-nitrostyrene can be accomplished using various reducing agents. Lithium aluminum hydride (LAH) in an anhydrous solvent like THF is a common choice. reddit.com An alternative, milder method utilizes sodium borohydride (B1222165) in the presence of copper(II) chloride, which allows for a quick and high-yielding reduction. nih.gov

Another route to the phenethylamine (B48288) intermediate involves the reduction of benzyl (B1604629) cyanide derivatives. However, this method can be less favorable due to the use of high pressure and temperature. nih.gov

Acquisition and Preparation of 2,5-Dimethoxyphenyl Precursors

Direct Formylation Approaches

The final step in the synthesis is the formylation of the 2-(2,5-dimethoxyphenyl)ethylamine intermediate. This reaction introduces the formyl group onto the primary amine.

A common and straightforward method for formylation is the use of formic acid, often in the presence of an activating agent. The Leuckart reaction, a classic method of reductive amination, can be adapted for the formylation of amines. wikipedia.orgresearchgate.net This reaction typically involves heating the amine with excess formic acid or ammonium (B1175870) formate (B1220265). wikipedia.orgntnu.no The reaction can be accelerated by using specific molar ratios of formamide (B127407), formic acid, and the amine, and by employing microwave heating. google.com

The formylation of amino acids, a related transformation, has been achieved using a mixture of formic acid and acetic anhydride (B1165640), which generates a mixed anhydride that is a more potent acylating agent. mdpi.com This method could potentially be applied to the formylation of 2-(2,5-dimethoxyphenyl)ethylamine.

Table 1: Synthetic Routes to 2-(2,5-Dimethoxyphenyl)ethylamine

| Starting Material | Key Intermediate | Reducing Agent | Reference |

|---|---|---|---|

| 2,5-Dimethoxybenzaldehyde | 2,5-Dimethoxy-β-nitrostyrene | Lithium Aluminum Hydride (LAH) | reddit.com |

| 2,5-Dimethoxybenzaldehyde | 2,5-Dimethoxy-β-nitrostyrene | Sodium Borohydride/Copper(II) Chloride | nih.gov |

| 1,4-Dimethoxybenzene | α-Amino-2,5-dimethoxyacetophenone | Hydrazine (B178648) Hydrate (B1144303)/Potassium Hydroxide (B78521) | google.com |

Table 2: Formylation Methods

| Reagent(s) | Method | Key Features | Reference |

|---|---|---|---|

| Formic Acid (excess) | Leuckart Reaction | High temperature, classic method | wikipedia.org |

| Formamide/Formic Acid | Accelerated Leuckart Reaction | Microwave heating, rapid reaction | google.com |

| Formic Acid/Acetic Anhydride | Mixed Anhydride Formation | Potent acylating agent | mdpi.com |

Formylation with Formic Acid and Activating Agents

Utilization of Formic Acetic Anhydride (FAA)

Formic acetic anhydride (FAA) stands out as a potent and selective formylating agent for primary and secondary amines. lookchem.comreddit.com Its utility in the synthesis of 2-(2,5-Dimethoxyphenyl)ethylformamide stems from the higher electrophilicity of the formyl carbonyl group compared to the acetyl carbonyl group. This inherent reactivity ensures that the nucleophilic attack by the amino group of 2-(2,5-dimethoxyphenyl)ethylamine preferentially occurs at the formyl center, leading to the desired N-formylated product with high selectivity. reddit.com

The reaction is typically conducted by treating the amine with formic acetic anhydride. FAA can be prepared in situ by reacting formic acid with acetic anhydride or by the reaction of sodium formate with acetyl chloride in an anhydrous solvent like diethyl ether. researchgate.net The in situ generation of FAA from excess formic acid and acetic anhydride creates a reaction mixture containing formic acid, acetic acid, and the mixed anhydride. Despite the presence of other potential acylating species, the formylation product is predominantly observed due to the favorable kinetics of the formyl group transfer. reddit.com

While specific yield data for the synthesis of this compound using FAA is not extensively reported in the literature, the general efficacy of this reagent for a wide array of amines suggests it as a viable and high-yielding method. lookchem.com

Catalytic Considerations in Direct Formylation

Direct formylation of amines represents an atom-economical and environmentally benign approach to amide synthesis. This method often utilizes a catalyst to facilitate the reaction between the amine and a formyl source, such as formic acid, carbon dioxide with a reducing agent, or methanol (B129727).

Various catalytic systems have been developed for the N-formylation of amines. These include:

Homogeneous Catalysts: Transition metal complexes, such as those based on palladium, ruthenium, and rhodium, have demonstrated high activity in the formylation of amines using CO2 and H2. primescholars.com For instance, a pincer catalyst based on ruthenium has shown exceptional turnover numbers for the N-formylation of morpholine. scispace.com Organocatalysts have also been employed for the selective N-formylation of amines with carbon dioxide. ntnu.no

Heterogeneous Catalysts: To simplify catalyst recovery and reuse, heterogeneous catalysts have been investigated. Palladium supported on various materials, such as alumina (B75360) (Al2O3), has proven effective for the formylation of amines with CO2 and H2 under mild conditions. Bimetallic nanoparticles, like gold-palladium supported on iron oxide (AuPd–Fe3O4), have been utilized for the oxidative N-formylation of secondary amines using methanol as the formyl source at room temperature. researchgate.netchegg.com

While the direct catalytic formylation of 2-(2,5-dimethoxyphenyl)ethylamine is not explicitly detailed in the reviewed literature, the broad applicability of these catalytic systems to a range of amines suggests their potential for the synthesis of this compound. The choice of catalyst and reaction conditions would be crucial in optimizing the yield and selectivity for this specific substrate.

Amide Formation from Corresponding Amines

The most straightforward conceptual approach to this compound is the direct formylation of its parent amine, 2-(2,5-dimethoxyphenyl)ethylamine. This transformation can be accomplished using various formylating agents.

A practical and convenient method involves the use of aqueous formic acid. scispace.com The reaction of an amine with formic acid in a suitable solvent like toluene (B28343), with azeotropic removal of water using a Dean-Stark trap, can lead to high yields of the corresponding formamide. mdpi.com This procedure offers several advantages, including the use of an inexpensive and readily available reagent and the avoidance of strictly anhydrous conditions. scispace.com

Other formylating agents that can be employed include:

Chloral mdpi.com

Activated formic acid derivatives (e.g., with DCC or EDCI) mdpi.com

Activated formic esters mdpi.com

Ammonium formate mdpi.com

The selection of the formylating agent and reaction conditions can be tailored based on the specific requirements of the synthesis, such as functional group tolerance and desired purity of the final product.

Reductive Amination Routes

Reductive amination provides an alternative synthetic strategy to this compound, starting from a carbonyl compound. This one-pot reaction involves the formation of an imine or enamine intermediate from the carbonyl compound and a nitrogen source, which is then reduced in situ to the corresponding formamide.

Leuckart Reaction as a Synthetic Pathway

The Leuckart reaction is a classic method for the reductive amination of aldehydes and ketones, utilizing either ammonium formate or formamide as both the nitrogen source and the reducing agent. wikipedia.orgchempedia.info This reaction is particularly well-suited for the synthesis of formamides and typically requires high temperatures, often exceeding 165 °C when formamide is used. wikipedia.org

For the synthesis of this compound, the Leuckart reaction would commence with 2,5-dimethoxyphenylacetaldehyde as the carbonyl substrate. The reaction with formamide proceeds through the initial formation of an N-formyl derivative after the nucleophilic attack of formamide on the carbonyl carbon and subsequent dehydration. wikipedia.org This intermediate is then reduced by another molecule of formamide or its thermal decomposition products.

The Leuckart reaction is known for its operational simplicity and can be a powerful tool for the synthesis of various formamides, including those of pharmaceutical interest. mdpi.com

The efficiency of the Leuckart reaction is highly dependent on the reaction conditions. Key parameters that can be optimized to maximize the yield and purity of the desired formamide include temperature, reaction time, and the molar ratios of the reactants.

Temperature: The Leuckart reaction is traditionally carried out at high temperatures, typically between 150 °C and 200 °C. google.com The optimal temperature is crucial for driving the reaction to completion but excessively high temperatures can lead to the formation of by-products. For an accelerated Leuckart reaction, temperatures in the range of 180-190 °C in an open system or 190-210 °C in a sealed system are preferred. google.comgoogle.com

Time: The reaction time for the Leuckart reaction can vary from a few hours to over 24 hours. google.com However, with optimized molar ratios and temperatures, the reaction time can be significantly reduced, in some cases to as little as 30 minutes. google.com

Molar Ratios: The molar ratio of the formamide (or ammonium formate) to the carbonyl compound is a critical factor. A large excess of the formylating agent is often used to drive the reaction forward. For an accelerated Leuckart reaction, a molar ratio of formamide to the aldehyde or ketone of between 150:1 to 5:1 is recommended, with a more preferable range of 100:1 to 10:1. google.com The addition of formic acid can also influence the reaction, with a specific molar ratio of formamide to formic acid between 20:1 to 6:1 being suggested for accelerated reactions. google.com

Below is a table summarizing generally optimized parameters for the Leuckart reaction based on literature for similar substrates.

| Parameter | Optimized Range | Rationale |

| Temperature | 180-210 °C | To ensure sufficient energy for the reaction to proceed at a reasonable rate while minimizing thermal decomposition. google.comgoogle.com |

| Time | 0.5 - 6 hours | Optimized conditions can significantly shorten the required reaction time. google.com |

| Molar Ratio (Formamide:Carbonyl) | 10:1 - 100:1 | A large excess of formamide acts as both reactant and solvent, driving the equilibrium towards the product. google.com |

| Molar Ratio (Formamide:Formic Acid) | 6:1 - 20:1 | The addition of formic acid can accelerate the reaction. google.com |

Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. primescholars.com A higher atom economy signifies a more sustainable process with less waste generation.

C₁₀H₁₂O₃ + 2 HCONH₂ → C₁₁H₁₅NO₃ + NH₃ + CO

Molecular Weight of 2,5-dimethoxyphenylacetaldehyde (C₁₀H₁₂O₃): 180.20 g/mol

Molecular Weight of Formamide (HCONH₂): 45.04 g/mol

Molecular Weight of this compound (C₁₁H₁₅NO₃): 209.24 g/mol

The atom economy can be calculated using the following formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

For the Leuckart reaction:

% Atom Economy = [209.24 / (180.20 + 2 * 45.04)] x 100 = [209.24 / 270.28] x 100 ≈ 77.4%

In comparison, the direct formylation of 2-(2,5-dimethoxyphenyl)ethylamine with formic acid proceeds with the elimination of one molecule of water:

C₁₀H₁₅NO₂ + HCOOH → C₁₁H₁₅NO₃ + H₂O

Molecular Weight of 2-(2,5-dimethoxyphenyl)ethylamine (C₁₀H₁₅NO₂): 181.23 g/mol

Molecular Weight of Formic Acid (HCOOH): 46.03 g/mol

For the direct formylation with formic acid:

% Atom Economy = [209.24 / (181.23 + 46.03)] x 100 = [209.24 / 227.26] x 100 ≈ 92.1%

Atom Economy Comparison

From this analysis, the direct formylation of the corresponding amine with formic acid exhibits a significantly higher atom economy compared to the Leuckart reaction. This is primarily due to the generation of ammonia (B1221849) and carbon monoxide as byproducts in the Leuckart pathway, which are not incorporated into the final product. While the Leuckart reaction is a valuable synthetic tool, from a green chemistry perspective, direct formylation methods are generally more atom-economical.

Alternative Reductive Formylation Strategies

Beyond traditional N-formylation methods that often utilize formic acid with dehydrating agents, several alternative reductive formylation strategies can be employed to synthesize this compound from its precursor, 2-(2,5-dimethoxyphenyl)ethylamine. These methods offer different reaction conditions and mechanisms.

One notable strategy involves the use of carbon dioxide (CO₂) as a C1 source in a catalyst-free system. sci-hub.ruresearchgate.net In this approach, a reducing agent such as sodium borohydride (NaBH₄) reacts with CO₂ to form an intermediate which then reacts with the amine to yield the final formamide. sci-hub.ruresearchgate.net This method is advantageous as it utilizes a green and abundant C1 source. acs.org Studies have shown that this reaction can proceed efficiently at elevated temperatures (e.g., 100 °C) and that only a substoichiometric amount of NaBH₄ may be necessary, as multiple hydride ions from the borohydride can participate in the reduction. sci-hub.ruresearchgate.net

Another innovative approach is a radical-mediated reductive formylation. rsc.orgbohrium.com This method can operate under catalyst- and solvent-free conditions, utilizing formic acid as the formylating agent. rsc.orgrsc.org The mechanism involves the thermal cleavage of formic acid, which is facilitated by the presence of the protonated amine, to generate formyl (˙CHO) and hydroxyl (˙OH) radicals. rsc.orgbohrium.comrsc.org These reactive intermediates then participate in a radical-based pathway to form the N-formyl product. rsc.orgrsc.org This strategy represents an alternative to conventional catalytic transfer hydrogenation methods. rsc.orgbohrium.com

Multi-Step Synthesis Strategies for Complex Derivatives

The synthesis of complex derivatives based on the this compound scaffold requires multi-step strategies that allow for the construction of the core structure and subsequent functionalization.

The construction of the 2-(2,5-dimethoxyphenyl)ethylamine backbone, the direct precursor to the target formamide, can be achieved through a sequence of reactions starting from 1,4-dimethoxybenzene. A common industrial method involves a Friedel-Crafts acylation followed by amination and reduction. google.com

Friedel-Crafts Reaction : 1,4-dimethoxybenzene is reacted with chloroacetyl chloride in the presence of a Lewis acid catalyst to yield α-chloro-2,5-dimethoxy acetophenone. google.com

Amination : The resulting α-chloro ketone then undergoes a reaction with methenamine (B1676377) (hexamine). Subsequent hydrolysis under acidic conditions yields α-amino-2,5-dimethoxy acetophenone. google.com

Reduction : The final step in forming the phenethylamine backbone is the reduction of the ketone group. A Wolff-Kishner reduction, using hydrazine hydrate and a base like potassium hydroxide, effectively reduces the carbonyl to a methylene (B1212753) group, affording 2-(2,5-dimethoxyphenyl)ethylamine. google.com

An alternative laboratory-scale route involves the reduction of a β-nitrostyrene intermediate. mdpi.combeilstein-journals.org This begins with the condensation of 2,5-dimethoxybenzaldehyde and nitromethane to form 2,5-dimethoxy-β-nitrostyrene, which is then reduced to the corresponding phenethylamine using potent reducing agents like lithium aluminum hydride or a sodium borohydride/copper(II) chloride system. mdpi.combeilstein-journals.orgaau.dk

The foundational 2,5-dimethoxyphenyl segment of the molecule originates from 1,4-dimethoxybenzene, which is itself synthesized via an etherification reaction. The Williamson ether synthesis is a classic and effective method for this transformation. wikipedia.orgmasterorganicchemistry.com

In this process, hydroquinone (B1673460) (benzene-1,4-diol) is deprotonated by a strong base, such as sodium hydroxide, to form the disodium (B8443419) salt. prepchem.com This nucleophilic phenoxide is then treated with a methylating agent, typically dimethyl sulfate (B86663) or iodomethane, in a double Sₙ2 reaction to form the two ether linkages, yielding 1,4-dimethoxybenzene. wikipedia.orgprepchem.comchemicalbook.com Precise control of reaction conditions, such as temperature, is crucial to ensure complete methylation and minimize side reactions. prepchem.com This etherification is a critical upstream step that provides the core aromatic structure required for subsequent backbone construction.

To create complex derivatives, the precursor amine, 2-(2,5-dimethoxyphenyl)ethylamine, can be functionalized before the final formylation step. This allows for the introduction of various substituents on the nitrogen atom.

N-alkylation is a common modification. nih.govgoogle.com For instance, the primary amine can be converted into a secondary amine, such as an N-methyl or N-ethyl derivative, through reductive amination or direct alkylation with an appropriate alkyl halide. nih.gov Studies on related 2,5-dimethoxyphenethylamine scaffolds have demonstrated the synthesis of N-benzyl derivatives (NBOMes) by reacting the primary amine with a substituted benzaldehyde (B42025) followed by reduction of the resulting imine. nih.gov Once these functionalized secondary amine intermediates are synthesized and purified, they can then be subjected to N-formylation using standard methods to yield the corresponding N-alkyl-N-(2,5-dimethoxyphenethyl)formamides.

Purification and Yield Optimization in this compound Synthesis

Purification of the final this compound product and its synthetic intermediates is essential for obtaining high-purity material. Flash column chromatography is a widely used and effective method for this purpose. thieme-connect.deorgsyn.org This technique utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase of organic solvents. rochester.edu The crude product is loaded onto the column, and a solvent system (eluent), often a mixture like hexanes and ethyl acetate (B1210297), is passed through the column under positive pressure. orgsyn.org Separation occurs based on the differential partitioning of the compound and impurities between the stationary and mobile phases. rochester.edu For basic amine intermediates, which can interact strongly with the acidic silica gel, the mobile phase can be modified by adding a small amount of a competing base like triethylamine (B128534) to prevent peak tailing and improve separation. biotage.com

High-Performance Liquid Chromatography (HPLC) is another powerful tool, primarily used for analysis of purity but also applicable for preparative-scale purification. sielc.comsielc.com Reverse-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water), is common for analyzing formamides and related compounds. sielc.comsielc.comgoogle.com The detection is often performed using a UV detector, with wavelengths around 196-210 nm being suitable for formamide compounds. google.comnih.gov For preparative HPLC, the purified fractions corresponding to the desired product peak are collected and the solvent is removed to yield the high-purity compound.

Mentioned Compounds

Recrystallization and Other Isolation Methods

The purification of this compound is a critical step to ensure the removal of unreacted starting materials, reagents, and byproducts. Recrystallization is a common and effective technique for purifying solid organic compounds. The selection of an appropriate solvent system is paramount for successful recrystallization, ideally one in which the target compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Common Recrystallization Solvents for Amides:

| Solvent Class | Examples | Suitability Considerations |

|---|---|---|

| Alcohols | Ethanol, Methanol, Isopropanol | Often good solvents for amides due to hydrogen bonding capabilities. A co-solvent (e.g., water or a less polar solvent) may be needed to induce crystallization. |

| Esters | Ethyl acetate | A moderately polar solvent that can be effective for a range of organic compounds. |

| Aromatic Hydrocarbons | Toluene, Xylene | Can be effective, particularly for less polar compounds. Often used in combination with a more polar solvent. |

In addition to single-solvent recrystallization, mixed-solvent systems are frequently utilized to achieve optimal purification. This involves dissolving the crude product in a "good" solvent at an elevated temperature and then adding a "poor" solvent (an anti-solvent) until turbidity is observed, followed by cooling to induce crystallization.

Other potential isolation and purification methods that could be applicable to this compound include:

Column Chromatography: This technique is highly effective for separating compounds based on their differential adsorption to a stationary phase (e.g., silica gel or alumina). It is particularly useful for removing impurities with similar solubility profiles to the target compound.

Extraction: Liquid-liquid extraction is a standard work-up procedure to separate the product from water-soluble impurities. Following the reaction, the mixture can be quenched with water and extracted with an organic solvent like ethyl acetate or dichloromethane. The organic layer is then washed with aqueous solutions (e.g., sodium bicarbonate to remove acidic impurities) and brine, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated. scholarsresearchlibrary.com

Distillation: If the compound is a high-boiling liquid or a low-melting solid, vacuum distillation could be a viable purification method.

Factors Influencing Reaction Yield and Purity

The yield and purity of this compound are contingent on several factors related to the chosen synthetic method. For N-formylation reactions, careful control of reaction parameters is crucial for maximizing the conversion of the starting amine and minimizing the formation of byproducts.

Key Factors in N-Formylation Reactions:

| Factor | Influence on Yield and Purity |

| Formylating Agent | The choice of formylating agent significantly impacts the reaction conditions and potential byproducts. Common agents include formic acid, acetic formic anhydride, and chloral. nih.gov The use of excess formic acid can sometimes lead to side reactions or difficulties in product isolation. academie-sciences.fr |

| Temperature | Reaction temperature affects the rate of reaction. While higher temperatures can increase the reaction rate, they may also promote the formation of degradation products or side reactions, thereby reducing purity. Optimal temperatures are typically determined empirically for each specific reaction. |

| Reaction Time | Sufficient reaction time is necessary to ensure complete conversion of the starting material. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and avoid prolonged heating that could lead to byproduct formation. |

| Solvent | The solvent can influence the solubility of reactants and the reaction pathway. In some N-formylation procedures, toluene is used with a Dean-Stark trap to remove water and drive the reaction to completion. scispace.com Solvent-free conditions have also been reported for N-formylation, which can simplify the work-up and reduce environmental impact. organic-chemistry.org |

| Catalyst | Some N-formylation methods employ catalysts to enhance the reaction rate and selectivity. For instance, iodine has been used as a catalyst for the N-formylation of amines with formic acid under solvent-free conditions. organic-chemistry.org The choice and concentration of the catalyst are critical for optimizing the reaction. |

| Stoichiometry of Reactants | The molar ratio of the amine to the formylating agent is a critical parameter. An excess of the formylating agent may be used to ensure complete conversion of the amine, but this can also lead to purification challenges. |

For instance, in the N-formylation of amines using formic acid, the removal of water, often accomplished by azeotropic distillation with a solvent like toluene, can significantly improve the yield by shifting the reaction equilibrium towards the product. scispace.com The purity of the starting 2,5-dimethoxyphenethylamine is also a crucial factor, as impurities in the starting material are likely to carry through the reaction and complicate the purification of the final product.

Scale-Up Considerations for Laboratory to Industrial Production

Transitioning the synthesis of this compound from a laboratory setting to industrial production introduces several challenges that must be addressed to ensure a safe, efficient, and cost-effective process.

Key Scale-Up Considerations:

Heat Transfer: Exothermic or endothermic reactions that are easily managed on a small scale can become problematic in large reactors. Efficient heat transfer is crucial to maintain optimal reaction temperatures and prevent runaway reactions. The surface area-to-volume ratio decreases significantly as the reactor size increases, which can make temperature control more challenging.

Mass Transfer and Mixing: Ensuring homogenous mixing of reactants is more difficult in large-scale reactors. Inadequate mixing can lead to localized "hot spots," reduced reaction rates, and the formation of byproducts, ultimately affecting yield and purity. The choice of reactor design and agitation system is critical.

Reagent Handling and Addition: The safe handling and controlled addition of large quantities of reagents are paramount. For example, the addition rate of a highly reactive formylating agent may need to be carefully controlled to manage the reaction exotherm.

Work-up and Product Isolation: Procedures that are straightforward in the lab, such as extractions in a separatory funnel, need to be adapted for large-scale equipment like extraction columns or agitated tanks. Similarly, filtration and drying of large quantities of solid product require specialized industrial equipment.

Solvent Selection and Recovery: On an industrial scale, the choice of solvent is influenced not only by its performance in the reaction and purification but also by its cost, toxicity, environmental impact, and ease of recovery and recycling.

Process Safety: A thorough hazard analysis is required to identify and mitigate potential risks associated with the process, including the flammability and toxicity of reagents and solvents, as well as the potential for runaway reactions.

For the synthesis of formamides, industrial processes often favor routes that use readily available and inexpensive raw materials and minimize waste generation. researchgate.net The development of catalytic and solvent-free methods is particularly attractive for industrial applications due to their potential for improved efficiency and sustainability. nih.gov

Chemical Reactivity and Transformation of 2 2,5 Dimethoxyphenyl Ethylformamide

Reactivity of the Formamide (B127407) Group

The formamide group (-NHCHO) is a versatile functional group that can undergo several important transformations, including cleavage of the N-C bond to yield the parent amine or participation in intramolecular ring-forming reactions.

Hydrolysis Reactions and Conditions (Acidic and Basic)

The hydrolysis of the formamide bond in 2-(2,5-Dimethoxyphenyl)ethylformamide cleaves the molecule to produce 2-(2,5-dimethoxyphenyl)ethanamine and formic acid or a formate (B1220265) salt. This transformation can be achieved under both acidic and basic conditions, though amides are generally less reactive towards hydrolysis than esters. viu.ca Harsh conditions, such as the use of strong acids or bases and elevated temperatures, are typically required. khanacademy.orgmasterorganicchemistry.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl, H₂SO₄) and water, the carbonyl oxygen of the formamide is first protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. The subsequent steps involve proton transfer and elimination of the amine as its ammonium (B1175870) salt, which is very stable and prevents the reverse reaction. masterorganicchemistry.com

Basic Hydrolysis (Saponification): Under basic conditions (e.g., NaOH, KOH), a hydroxide (B78521) ion directly attacks the carbonyl carbon. This process is generally slower than acid-catalyzed hydrolysis because the carbonyl group is not activated by protonation. The reaction yields a carboxylate salt and the free amine. libretexts.org Basic hydrolysis of amides often requires prolonged heating to proceed to completion. masterorganicchemistry.com

| Condition | Reagents | Typical Temperature | Products |

|---|---|---|---|

| Acidic Hydrolysis | Aqueous HCl or H₂SO₄ | Reflux | 2-(2,5-Dimethoxyphenyl)ethanaminium salt and Formic Acid |

| Basic Hydrolysis | Aqueous NaOH or KOH | Reflux | 2-(2,5-Dimethoxyphenyl)ethanamine and a Formate Salt |

N-Deformylation Reactions for Amine Generation

Beyond simple hydrolysis, specific N-deformylation methods can be employed to generate the primary amine, 2-(2,5-dimethoxyphenyl)ethanamine, often under milder conditions. These methods are crucial in synthetic sequences where the formamide group serves as a protecting group for the amine.

| Reagent/Method | Typical Conditions | Notes |

|---|---|---|

| Acidic Methanolysis (e.g., HCl in Methanol) | Reflux | A common and effective method for cleaving formamides. |

| Hydrazine (B178648) (H₂NNH₂) | Reflux in Ethanol | Often used for the deprotection of N-formyl groups. |

| Sodium Borohydride (B1222165) (NaBH₄) with Iodine (I₂) | THF, Room Temperature | Reductive deformylation is also a possible pathway. |

| Potassium Carbonate (K₂CO₃) in Methanol (B129727)/Water | Reflux | A milder basic condition compared to strong hydroxides. |

Role of the Formamide Group in Intramolecular Cyclization

The formamide group is a key participant in intramolecular cyclization reactions, most notably the Bischler-Napieralski reaction, which is a powerful method for synthesizing 3,4-dihydroisoquinolines. wikipedia.orgnrochemistry.com For this compound, this reaction involves an intramolecular electrophilic aromatic substitution.

The reaction is typically promoted by a dehydrating agent in acidic conditions, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). wikipedia.orgnrochemistry.com The mechanism involves the activation of the formamide carbonyl oxygen by the Lewis acid, followed by cyclization of the electron-rich dimethoxyphenyl ring onto the resulting electrophilic carbon. The electron-donating methoxy (B1213986) groups on the aromatic ring strongly activate it towards this type of electrophilic attack, facilitating the reaction. nrochemistry.com The cyclization is expected to occur at the C6 position of the benzene (B151609) ring, ortho to the ethylamine (B1201723) substituent, leading to the formation of a 6,9-dimethoxy-3,4-dihydroisoquinoline derivative.

Reactions Involving the Dimethoxyphenyl Moiety

The 1,4-dimethoxybenzene (B90301) ring system is electron-rich and thus highly activated towards electrophilic attack and susceptible to oxidation.

Electrophilic Aromatic Substitution Patterns

The two methoxy groups are strong activating, ortho-, para-directing groups. umkc.edu In this compound, the positions on the aromatic ring are not equivalent. The positions ortho to one methoxy group are also para to the other (C3 and C6), while the position ortho to the second methoxy group is meta to the first (C4). Given the powerful activating and directing nature of methoxy groups, electrophilic substitution is strongly directed to the positions ortho to them. quizlet.com

Considering the existing ethylformamide substituent at C1, the available positions for substitution are C3, C4, and C6. The C3 and C6 positions are the most electronically activated. However, the C6 position is sterically hindered by the adjacent ethylformamide side chain. Therefore, electrophilic substitution is most likely to occur at the C4 position, which is ortho to the C5-methoxy group and para to the C2-methoxy group.

| Reaction | Reagents | Expected Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | N-[2-(4-Nitro-2,5-dimethoxyphenyl)ethyl]formamide |

| Bromination | Br₂, FeBr₃ or Acetic Acid | N-[2-(4-Bromo-2,5-dimethoxyphenyl)ethyl]formamide |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | N-[2-(4-Acetyl-2,5-dimethoxyphenyl)ethyl]formamide |

| Friedel-Crafts Alkylation | CH₃Cl, AlCl₃ | N-[2-(4-Methyl-2,5-dimethoxyphenyl)ethyl]formamide |

Oxidation Reactions of Methoxy Groups

The electron-rich dimethoxyphenyl moiety is susceptible to oxidation, which can lead to demethylation and the formation of quinones. Reagents like ceric ammonium nitrate (B79036) (CAN) are effective for the oxidative demethylation of 1,4-dimethoxybenzene derivatives to the corresponding benzoquinones. researchgate.net The electronic nature of other substituents on the ring can influence the outcome of such oxidations. researchgate.net Anodic oxidation is another method that can convert dimethoxybenzene derivatives into quinone structures. researchgate.net

In the case of this compound, treatment with a strong oxidizing agent like CAN would likely oxidize the hydroquinone (B1673460) diether system to yield the corresponding 2-(2-formamidoethyl)benzo-1,4-quinone. This transformation is significant as it fundamentally alters the electronic and structural properties of the molecule.

Demethylation of Methoxy Groups

The two methoxy (–OCH₃) groups on the phenyl ring are ether linkages and are susceptible to cleavage under specific reaction conditions, a process known as demethylation. This transformation is a common strategy in medicinal chemistry to produce corresponding phenol (B47542) derivatives, which may exhibit different biological activities or provide a handle for further functionalization.

Typically, demethylation is achieved using strong Lewis acids or protic acids. Reagents such as boron tribromide (BBr₃), hydrobromic acid (HBr), or trimethylsilyl (B98337) iodide (TMSI) are effective for cleaving aryl methyl ethers. The reaction proceeds via nucleophilic attack on the methyl carbon, with the aryl oxygen atom acting as the leaving group after protonation or coordination to the Lewis acid.

The relative positions of the methoxy groups (positions 2 and 5) can influence the reaction's regioselectivity. Selective demethylation of one methoxy group over the other can be challenging and often depends on steric hindrance and the specific reagents and conditions employed. Complete demethylation at both positions would yield 2-(2,5-dihydroxyphenyl)ethylformamide. Studies on related 2,5-dimethoxyphenyl compounds have shown that modification or removal of these methoxy groups significantly impacts their properties. nih.gov

Table 1: Common Reagents for Demethylation of Aryl Methoxy Groups

| Reagent | Typical Conditions | Product |

|---|---|---|

| Boron Tribromide (BBr₃) | Dichloromethane (DCM), low temp. | Phenol |

| Hydrobromic Acid (HBr) | Acetic acid, heat | Phenol |

| Trimethylsilyl Iodide (TMSI) | Acetonitrile (B52724), room temp. | Silyl ether (hydrolyzed to phenol) |

Reactivity of the Ethyl Chain

The two-carbon ethyl linker between the aromatic ring and the formamide nitrogen is another key site for chemical reactions. The reactivity is centered on the alpha (α) and beta (β) carbon atoms.

The α-carbon is adjacent to the formamide group, while the β-carbon is attached to the phenyl ring (a benzylic position).

Alpha-Carbon Reactivity : The hydrogen atoms on the α-carbon are weakly acidic due to the electron-withdrawing nature of the adjacent carbonyl group in the formamide moiety. youtube.com Treatment with a strong base could deprotonate this position, generating a carbanion. This nucleophilic center could then react with various electrophiles, such as alkyl halides or other carbonyl compounds, to form new carbon-carbon bonds. pearson.comyoutube.com This pathway allows for the elaboration and extension of the ethyl chain.

Beta-Carbon Reactivity : The β-carbon is in a benzylic position, which enhances its reactivity in certain reactions, such as free-radical halogenation. However, reactions directly involving functionalization at this position without influencing other parts of the molecule are less common compared to α-carbon chemistry.

The formation of an unsaturated product, such as a styrene (B11656) derivative, would typically require an elimination reaction on the ethyl chain. youtube.com For this to occur from this compound itself, the formamide group or a substituent on the chain would need to be converted into a good leaving group.

For instance, if a hydroxyl group were present at the α- or β-carbon, acid-catalyzed dehydration could lead to the formation of a double bond. In a scenario where a leaving group (e.g., a halide or tosylate) is installed on the ethyl chain, base-induced elimination (an E2 reaction) could generate an unsaturated product. According to Zaitsev's rule, such an elimination would preferentially form the more substituted, conjugated alkene, resulting in N-(2,5-dimethoxystyryl)formamide. masterorganicchemistry.com

Mechanistic Insights into Key Transformations

Understanding the mechanisms of these reactions is crucial for predicting outcomes and optimizing conditions.

Nucleophilic displacement reactions are fundamental for modifying the ethyl chain. nih.govsapub.org These reactions typically proceed via an Sₙ2 mechanism, which involves a backside attack by a nucleophile on an electrophilic carbon atom, leading to the inversion of stereochemistry if the carbon is chiral. nih.govmdpi.comresearchgate.net

For a nucleophilic displacement to occur on the ethyl chain of this compound, a hydroxyl group would first need to be introduced and then converted into a better leaving group, such as a tosylate or a halide. The resulting activated substrate could then react with a wide array of nucleophiles (e.g., azides, cyanides, thiolates) to introduce new functional groups. nih.govresearchgate.net

Table 2: Hypothetical Nucleophilic Displacement on an Activated Ethyl Chain Derivative

| Substrate | Nucleophile (Nu⁻) | Product | Mechanism |

|---|---|---|---|

| 2-(2,5-Dimethoxyphenyl)ethyl tosylate | NaN₃ | 1-(2-Azidoethyl)-2,5-dimethoxybenzene | Sₙ2 |

| 1-Bromo-2-(2,5-dimethoxyphenyl)ethane | KCN | 3-(2,5-Dimethoxyphenyl)propanenitrile | Sₙ2 |

Catalytic Effects on Reaction Rates and Selectivity

Catalysts can profoundly influence the efficiency and outcome of chemical transformations involving this compound. nih.gov

Acid/Base Catalysis : As mentioned, acid catalysts are crucial for ether cleavage (demethylation) and potential dehydration reactions. mdpi.com Base catalysis is essential for reactions involving the deprotonation of the α-carbon. youtube.com The choice of base (e.g., strong, non-nucleophilic bases like LDA vs. weaker bases like alkoxides) can determine the extent of deprotonation and subsequent reaction pathway.

Transition Metal Catalysis : Transition metal catalysts could be employed for more advanced transformations. For example, palladium-catalyzed cross-coupling reactions could be used if a halide were present on the aromatic ring, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. Similarly, catalysts could influence hydrogenation or oxidation reactions on the molecule. mdpi.comnih.gov

Phase-Transfer Catalysis : For reactions involving an ionic nucleophile and an organic substrate, phase-transfer catalysts can significantly increase reaction rates by transporting the nucleophile from an aqueous or solid phase into the organic phase where the reaction occurs. This would be particularly relevant for the nucleophilic displacement reactions described above.

The selection of a specific catalyst system can be a powerful tool to control selectivity (chemo-, regio-, and stereoselectivity), allowing for the targeted modification of one functional group in the presence of others. nih.gov

Investigation of Intermediate Species

The mechanism of the Bischler-Napieralski reaction has been a subject of detailed investigation, with two primary mechanistic pathways proposed, differing in the timing of the elimination of the amide's carbonyl oxygen. wikipedia.org The specific intermediate species formed can be influenced by the reaction conditions. nrochemistry.com

Nitrilium Ion Intermediate: The most widely accepted mechanism proceeds through the formation of a highly electrophilic nitrilium ion intermediate. wikipedia.orgnrochemistry.com In this pathway, the formamide oxygen is activated by a Lewis acid (e.g., POCl₃), turning it into a good leaving group. organic-chemistry.org Subsequent elimination of this group generates the nitrilium ion. This potent electrophile then attacks the electron-rich benzene ring, leading to the cyclized product. wikipedia.orgorganic-chemistry.org

Strong evidence for the existence of the nitrilium intermediate comes from the observation of a significant side reaction: the retro-Ritter reaction. jk-sci.comorganic-chemistry.org This competing pathway involves the fragmentation of the nitrilium ion to form a styrene derivative and a nitrile. organic-chemistry.org The occurrence of this side product strongly suggests the presence of the nitrilium species as a common intermediate for both the desired cyclization and the fragmentation pathway. slideshare.netorganic-chemistry.org

Imine-Ester Intermediate: An alternative mechanism involves a dichlorophosphoryl imine-ester intermediate. wikipedia.orgnrochemistry.com In this scenario, the Lewis acid (POCl₃) reacts with the amide to form an imine-ester. The intramolecular electrophilic aromatic substitution occurs first, followed by the elimination of the dichlorophosphoryl group to form the final dihydroisoquinoline product. wikipedia.org While plausible, the evidence supporting the nitrilium intermediate, such as the formation of retro-Ritter byproducts, has made it the more commonly cited pathway in contemporary literature. organic-chemistry.org

| Intermediate Type | Proposed Formation Pathway | Key Evidence |

| Nitrilium Ion | Dehydration of the amide prior to cyclization. wikipedia.org | Formation of styrene byproducts via a retro-Ritter reaction. slideshare.netorganic-chemistry.org |

| Imine-Ester | Cyclization occurs before the elimination of the activated oxygen group. wikipedia.orgnrochemistry.com | Mechanistic alternative, less commonly cited. wikipedia.org |

Chemo- and Regioselectivity in Reactions of this compound

Chemoselectivity: Chemoselectivity in the context of the Bischler-Napieralski reaction of this compound refers to the competition between the desired intramolecular cyclization and potential side reactions. The primary competing reaction is the retro-Ritter reaction, which leads to elimination rather than cyclization. jk-sci.comorganic-chemistry.org The choice of reaction conditions can influence the outcome. For substrates that are prone to elimination, using a nitrile as the solvent can shift the equilibrium away from the retro-Ritter products. organic-chemistry.org Another strategy to enhance the chemoselectivity towards cyclization involves using oxalyl chloride to generate an N-acyliminium intermediate, which avoids the formation of the nitrilium ion that is prone to elimination. jk-sci.comorganic-chemistry.org

Regioselectivity: Regioselectivity is a critical aspect of the cyclization of this compound. The reaction is an intramolecular electrophilic aromatic substitution, and the position of the ring closure is directed by the activating substituents on the benzene ring. jk-sci.com

The substrate contains two methoxy groups at positions 2 and 5. These are strong electron-donating groups that activate the aromatic ring towards electrophilic attack, primarily at the ortho and para positions relative to themselves.

The C6 position is ortho to the C5-methoxy group and para to the C2-methoxy group. This position is highly activated by both substituents.

The C4 position is meta to the C2-methoxy group and ortho to the C5-methoxy group. It is activated, but generally less so than the C6 position.

The C3 position is ortho to the C2-methoxy group and meta to the C5-methoxy group. It is also activated.

Due to the powerful, combined activating effect of the two methoxy groups directing to the C6 position (one ortho, one para director), the electrophilic attack and subsequent ring closure are overwhelmingly directed to this site. This regioselectivity leads to the formation of 6,9-dimethoxy-3,4-dihydroisoquinoline. The general principle is that cyclization is favored at the position with the highest electron density that is sterically accessible. jk-sci.com In rare cases with different substitution patterns, cyclization can occur at an unexpected position, such as an ipso-carbon, leading to spiro intermediates and "abnormal" products, but this is not the expected pathway for this compound. wikipedia.org

| Factor | Influence on Reaction Outcome |

| Chemoselectivity | Determines whether cyclization (Bischler-Napieralski) or elimination (retro-Ritter) occurs. Influenced by solvent and dehydrating agent. organic-chemistry.org |

| Regioselectivity | Determines the position of ring closure on the dimethoxyphenyl ring. Governed by the electronic effects of the methoxy groups. jk-sci.com |

Spectroscopic Characterization Methodologies for 2 2,5 Dimethoxyphenyl Ethylformamide and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of 2-(2,5-Dimethoxyphenyl)ethylformamide provides distinct signals corresponding to each unique proton environment in the molecule. The presence of the formamide (B127407) group often leads to the observation of two distinct populations of molecules, known as rotamers or rotational isomers, due to the high energy barrier to rotation around the carbon-nitrogen amide bond. This can result in a doubling of some NMR signals. rsc.org

The spectrum can be divided into several key regions:

Formyl Proton: The proton attached to the carbonyl carbon of the formamide group (N-CHO) is highly deshielded and typically appears as a singlet, or two singlets for rotamers, far downfield in the spectrum.

Aromatic Protons: The three protons on the dimethoxy-substituted benzene (B151609) ring appear in the characteristic aromatic region. Their specific chemical shifts and coupling patterns (multiplicity) are dictated by their position relative to the two methoxy (B1213986) groups and the ethyl side chain.

Ethyl Chain Protons: The two methylene (B1212753) groups (-CH₂-CH₂-) of the ethyl chain will appear as distinct signals. The CH₂ group adjacent to the nitrogen atom will be coupled to the neighboring CH₂ group, and its chemical shift will be influenced by the electron-withdrawing formamide group.

Methoxy Protons: The two methoxy groups (-OCH₃) are expected to produce two sharp singlets, as they are chemically non-equivalent.

The expected assignments, based on data from analogous compounds, are detailed in the table below. nih.gov

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃ Data are predicted based on analysis of structurally similar compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H (Formyl, N-CHO) | ~8.2 | Singlet (s) | - |

| H-3, H-4, H-6 (Aromatic) | 6.7 - 6.8 | Multiplet (m) | - |

| H (Methoxy, 2-OCH₃) | ~3.78 | Singlet (s) | - |

| H (Methoxy, 5-OCH₃) | ~3.75 | Singlet (s) | - |

| H (Methylene, N-CH₂) | ~3.5 | Triplet (t) | ~7.0 |

| H (Methylene, Ar-CH₂) | ~2.8 | Triplet (t) | ~7.0 |

View Raw Data

{

"headers": ["Proton Assignment", "Predicted Chemical Shift (δ, ppm)", "Multiplicity", "Coupling Constant (J, Hz)"],

"rows": [

["H (Formyl, N-CHO)", "~8.2", "Singlet (s)", "-"],

["H-3, H-4, H-6 (Aromatic)", "6.7 - 6.8", "Multiplet (m)", "-"],

["H (Methoxy, 2-OCH₃)", "~3.78", "Singlet (s)", "-"],

["H (Methoxy, 5-OCH₃)", "~3.75", "Singlet (s)", "-"],

["H (Methylene, N-CH₂)", "~3.5", "Triplet (t)", "~7.0"],

["H (Methylene, Ar-CH₂)", "~2.8", "Triplet (t)", "~7.0"]

]

}

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each chemically unique carbon atom gives rise to a distinct signal.

Key signals in the ¹³C NMR spectrum of this compound include:

Carbonyl Carbon: The carbon of the formyl group (C=O) is significantly deshielded and appears at the low-field end of the spectrum.

Aromatic Carbons: Six distinct signals are expected for the benzene ring carbons. The two carbons bearing methoxy groups (C-2, C-5) and the carbon attached to the ethyl group (C-1) will have characteristic downfield shifts compared to the carbons bearing only hydrogen atoms (C-3, C-4, C-6).

Ethyl Chain Carbons: The two methylene carbons will be observed in the aliphatic region of the spectrum.

Methoxy Carbons: The two methoxy carbons will appear as sharp signals at a characteristic upfield position.

The predicted chemical shift assignments are summarized in the following table. nih.gov

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃ Data are predicted based on analysis of structurally similar compounds.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C (Formyl, C=O) | ~161 |

| C-2, C-5 (Aromatic, C-O) | ~153, ~151 |

| C-1 (Aromatic, C-CH₂) | ~128 |

| C-3, C-4, C-6 (Aromatic, C-H) | ~111 - ~113 |

| C (Methoxy, 2-OCH₃) | ~56.0 |

| C (Methoxy, 5-OCH₃) | ~55.8 |

| C (Methylene, N-CH₂) | ~40 |

| C (Methylene, Ar-CH₂) | ~30 |

View Raw Data

{

"headers": ["Carbon Assignment", "Predicted Chemical Shift (δ, ppm)"],

"rows": [

["C (Formyl, C=O)", "~161"],

["C-2, C-5 (Aromatic, C-O)", "~153, ~151"],

["C-1 (Aromatic, C-CH₂)", "~128"],

["C-3, C-4, C-6 (Aromatic, C-H)", "~111 - ~113"],

["C (Methoxy, 2-OCH₃)", "~56.0"],

["C (Methoxy, 5-OCH₃)", "~55.8"],

["C (Methylene, N-CH₂)", "~40"],

["C (Methylene, Ar-CH₂)", "~30"]

]

}

While 1D NMR spectra provide fundamental information, two-dimensional (2D) NMR experiments are often necessary for unambiguous assignment of all signals and confirmation of the molecular structure. nih.gov These experiments correlate signals from different nuclei, revealing their connectivity.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, a COSY spectrum would show a cross-peak between the two methylene groups of the ethyl chain, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for assigning carbon signals based on their known proton assignments. For example, it would definitively link the proton signal at ~2.8 ppm to the Ar-CH₂ carbon and the signal at ~3.5 ppm to the N-CH₂ carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the molecular fragments. For instance, HMBC would show correlations from the Ar-CH₂ protons to the aromatic carbons C-1, C-2, and C-6, confirming the attachment point of the ethyl chain to the ring.

In modern structural analysis, computational chemistry plays a significant role. Theoretical calculations, often using Density Functional Theory (DFT), can predict the NMR chemical shifts of a proposed structure. researchgate.net These calculated values can then be compared with the experimental data. A strong correlation between the predicted and observed spectra provides powerful evidence for the correctness of the assigned structure. This method is particularly useful for distinguishing between possible isomers or for assigning signals in complex regions of the spectrum. While specific calculations for this compound are not widely published, this methodology is a standard approach in the characterization of new chemical entities. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and offers clues about its structure through the analysis of fragmentation patterns.

In an electron ionization (EI) mass spectrum, a molecule is bombarded with high-energy electrons, which can knock off an electron to form a positively charged molecular ion (M⁺•). The mass of this ion corresponds to the molecular weight of the compound. For this compound (C₁₁H₁₅NO₃), the exact molecular weight is 209.1052 g/mol , so the molecular ion peak would be expected at m/z 209.

The molecular ion is often unstable and breaks apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. For this compound, the most prominent fragmentation pathway is typically the cleavage of the C-C bond between the two ethyl carbons (benzylic cleavage). This is because the resulting fragment is a resonance-stabilized benzylic cation.

Key expected fragments are listed in the table below.

Table 3: Predicted Key Fragments in the EI Mass Spectrum of this compound Fragmentation patterns are predicted based on chemical structure and data from analogous compounds.

| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |

| 209 | [C₁₁H₁₅NO₃]⁺• (Molecular Ion) | Electron ionization of the parent molecule |

| 151 | [C₉H₁₁O₂]⁺ (2,5-dimethoxybenzyl cation) | Cleavage of the Cα-Cβ bond of the ethyl side chain |

| 136 | [C₈H₈O₂]⁺• (Loss of methyl from the m/z 151 fragment) | Loss of a methyl radical (•CH₃) from the benzyl (B1604629) cation |

| 121 | [C₇H₅O₂]⁺ (Loss of CH₂O from the m/z 151 fragment) | Loss of formaldehyde (B43269) (CH₂O) from the benzyl cation |

View Raw Data

{

"headers": ["m/z Value", "Proposed Fragment Structure", "Fragmentation Pathway"],

"rows": [

["209", "[C₁₁H₁₅NO₃]⁺• (Molecular Ion)", "Electron ionization of the parent molecule"],

["151", "[C₉H₁₁O₂]⁺ (2,5-dimethoxybenzyl cation)", "Cleavage of the Cα-Cβ bond of the ethyl side chain"],

["136", "[C₈H₈O₂]⁺• (Loss of methyl from the m/z 151 fragment)", "Loss of a methyl radical (•CH₃) from the benzyl cation"],

["121", "[C₇H₅O₂]⁺ (Loss of CH₂O from the m/z 151 fragment)", "Loss of formaldehyde (CH₂O) from the benzyl cation"]

]

}

The observation of a strong peak at m/z 151 is highly characteristic for compounds containing the 2,5-dimethoxyphenethyl moiety and serves as a key diagnostic marker in its mass spectrum. wvu.edu

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS)

Hyphenated chromatographic and mass spectrometric techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are powerful tools for the separation and identification of this compound from complex matrices.

In GC-MS analysis, the electron ionization (EI) mass spectrum of the parent amine, 2,5-dimethoxyphenethylamine (2,5-DMPEA), is characterized by major fragment ions at m/z 151/152, corresponding to the dimethoxybenzyl cation and its radical cation, respectively. For the N-formylated compound, this compound, the fragmentation pattern is expected to be influenced by the amide functional group. A key fragmentation pathway would involve the cleavage of the benzylic C-C bond, which is typical for phenethylamines, leading to the formation of a stable dimethoxybenzyl cation. The molecular ion peak (M+) for this compound would be observed at m/z 209, corresponding to its molecular weight. uq.edu.au

LC-MS/MS offers a sensitive and selective alternative, particularly for thermally labile compounds, and is well-suited for analyzing phenethylamine (B48288) derivatives in various matrices. uq.edu.auumich.edu In positive ionization mode, the protonated molecule [M+H]+ is typically the precursor ion. nih.gov For this compound, this would be at m/z 210. Collision-induced dissociation (CID) of this precursor ion would generate product ions characteristic of the molecule's structure. The development of a multi-residue analytical method using LC-MS/MS has been successful for the determination of various illicit phenethylamines. nih.gov

Table 1: Predicted GC-MS Fragmentation Data for this compound

| Predicted Fragment | Structure | m/z (Mass-to-Charge Ratio) |

|---|---|---|

| Molecular Ion [M]˙⁺ | C₁₁H₁₅NO₃ | 209 |

| [M - H]⁺ | C₁₁H₁₄NO₃ | 208 |

| [M - OCH₃]⁺ | C₁₀H₁₂NO₂ | 178 |

This table is based on general fragmentation patterns of phenethylamines and related N-formyl compounds.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of unknown compounds with high accuracy and confidence. Techniques like Quadrupole Time-of-Flight (QTOF) mass spectrometry can provide mass measurements with accuracies in the low parts-per-million (ppm) range. researchgate.net

For this compound, with a chemical formula of C₁₁H₁₅NO₃, the theoretical exact mass of the neutral molecule is 209.1052 g/mol . uq.edu.au In an HRMS experiment, the measured mass of the molecular ion would be compared to this theoretical value. For instance, the molecular mass of the related compound 2,5-dimethoxy-4-nitro-β-phenethylamine (2C-N) was confirmed using an LC/ESI-QTOFMS experiment, demonstrating the power of this technique for verifying the molecular formula of new designer drugs. cfsre.org The high mass accuracy of HRMS allows for the confident determination of the elemental formula, which is a crucial step in the identification of novel psychoactive substances and their metabolites. researchgate.net

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular structure of a compound. These methods are highly valuable for the characterization of this compound and for distinguishing it from its analogs.

Identification of Characteristic Functional Group Vibrations (e.g., Amide I, II, C-O stretches, Aromatic C-H)

The IR and Raman spectra of this compound are expected to exhibit several characteristic bands corresponding to its functional groups.

Amide Bands : The amide group gives rise to several characteristic vibrations. The Amide I band, appearing in the region of 1700-1600 cm⁻¹, is primarily due to the C=O stretching vibration. nih.govmdpi.com The Amide II band, typically found between 1580 and 1510 cm⁻¹, results from a combination of the N-H in-plane bending and C-N stretching vibrations. nih.gov The Amide III band is more complex, appearing in the 1350-1250 cm⁻¹ range, and involves C-N stretching and N-H bending modes. mdpi.comnih.gov

C-O Stretches : The two methoxy groups on the aromatic ring will produce strong C-O stretching bands. For aromatic ethers, these are typically observed in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.

Aromatic C-H : The aromatic ring will show C-H stretching vibrations above 3000 cm⁻¹. nist.gov Out-of-plane C-H bending vibrations, which are indicative of the substitution pattern, are expected in the 900-675 cm⁻¹ range.

The FTIR spectrum of the related compound 2,5-dimethoxy-4-nitro-β-phenethylamine (2C-N) showed two broad, dominant bands at 1520 cm⁻¹ and 1342/1322 cm⁻¹, which were attributed to the nitro group. cfsre.org This highlights the utility of IR spectroscopy in identifying key functional groups.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amide | 3350-3250 |

| Aromatic C-H Stretch | Phenyl Ring | 3100-3000 |

| Aliphatic C-H Stretch | Ethyl Chain | 2960-2850 |

| Amide I (C=O Stretch) | Formamide | 1700-1650 |

| Amide II (N-H Bend, C-N Stretch) | Formamide | 1580-1510 |

| C-O-C Asymmetric Stretch | Aryl Ether | 1275-1200 |

| C-O-C Symmetric Stretch | Aryl Ether | 1075-1020 |

This table is based on established group frequencies for the respective functional groups.

Vibrational Analysis and Potential Energy Distribution (PED)

A deeper understanding of the vibrational modes can be achieved through theoretical calculations and Potential Energy Distribution (PED) analysis. PED provides a quantitative description of the contribution of each internal coordinate (e.g., bond stretching, angle bending) to a particular normal mode of vibration. This allows for a more precise assignment of the observed IR and Raman bands, moving beyond simple group frequency correlations. For complex molecules, many vibrational modes are not "pure" but are mixtures of several types of motion.

For example, a study on (E)-2-(2,5-dimethoxybenzylidene)hydrazinecarbothioamide utilized PED analysis to assign the experimental IR and Raman peaks based on theoretical calculations. This approach helps in understanding the coupling between different vibrational modes within the molecule.

Comparative Analysis of Experimental and Theoretically Computed Spectra

The comparison of experimentally obtained IR and Raman spectra with theoretically computed spectra is a powerful method for structural verification. Quantum chemical calculations, often using Density Functional Theory (DFT), can predict the vibrational frequencies and intensities of a molecule.

By optimizing the molecular geometry and calculating the harmonic vibrational frequencies of this compound, a theoretical spectrum can be generated. This computed spectrum can then be compared with the experimental one. Often, a scaling factor is applied to the calculated frequencies to account for anharmonicity and limitations of the theoretical model. A good agreement between the experimental and scaled theoretical spectra provides strong evidence for the proposed structure. This comparative approach was successfully used in the structural and spectroscopic analysis of (3E,3′E)-3,3′-(1,4-phenylenebis(azanediyl))bis(cyclohex-2-en-1-one), where the mean absolute differences between experimental and theoretical NMR chemical shifts were small, proving the applicability of the chosen level of theory.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is primarily used to study conjugated systems. The 2,5-dimethoxyphenyl group in this compound constitutes the main chromophore.

Aromatic compounds typically exhibit characteristic absorption bands in the UV region. The benzene ring itself has absorption maxima around 184 nm, 204 nm, and 256 nm. The presence of substituents, such as the two methoxy groups and the ethylformamide side chain, will cause a bathochromic (red) shift of these bands and may also affect their intensity. A study on (E)-N'-(2,5-dimethoxybenzylidene)picolinohydrazide, which contains a similar chromophoric system, showed a wide absorption peak between 200 and 450 nm in its experimental UV-Vis spectrum, with prominent theoretical transitions calculated at 324 nm, 231 nm, and 213 nm. It is expected that this compound would exhibit absorption maxima in a similar region due to the electronic transitions associated with the substituted benzene ring.

Electronic Transitions and Chromophore Analysis

The ultraviolet-visible (UV-Vis) spectrum of this compound is primarily governed by the electronic transitions within the 2,5-dimethoxy-substituted benzene ring, which acts as the principal chromophore. The benzene molecule itself exhibits characteristic π → π* transitions, which are significantly influenced by the presence and position of substituents. The methoxy groups (-OCH₃) at the C2 and C5 positions act as auxochromes, electron-donating groups that modify the energy levels of the molecular orbitals of the benzene ring.

These electron-donating substituents typically cause a bathochromic (red) shift in the absorption maxima, moving them to longer wavelengths, and often an increase in the molar absorptivity (hyperchromic effect). The primary π → π* transitions in substituted benzenes, corresponding to the E₂ and B bands, are expected to be present in the spectrum of this compound. The formamide moiety is not expected to contribute significantly to the absorption in the near-UV region as its n → π* transition is generally weak and occurs at shorter wavelengths.

The analysis of the chromophore can be summarized by considering the transitions of the substituted benzene ring:

Primary Bands (E-bands): These are high-energy transitions, typically occurring at shorter wavelengths (around 200-220 nm), and are characteristic of the aromatic system.

Secondary Bands (B-bands): These are lower-energy, longer-wavelength transitions (around 260-290 nm) that are formally forbidden in unsubstituted benzene but become allowed and more intense upon substitution.

The specific absorption maxima for this compound are influenced by the electronic effects of the two methoxy groups on the benzene π-system.

Table 1: Expected Electronic Transitions for the 2,5-Dimethoxyphenyl Chromophore

| Transition Type | Expected Wavelength Range (nm) | Description |

|---|---|---|

| π → π* (E-band) | 210 - 230 | High-intensity transition related to the aromatic system. |

Comparison of Experimental and Time-Dependent Density Functional Theory (TD-DFT) Derived Spectra

To gain a deeper understanding of the electronic structure and to accurately assign the observed absorption bands, experimental UV-Vis spectra are often compared with theoretical spectra generated using computational methods. Time-Dependent Density Functional Theory (TD-DFT) has emerged as a powerful tool for predicting the electronic absorption spectra of organic molecules with a good balance between computational cost and accuracy.

The process involves first optimizing the ground-state geometry of the molecule using DFT methods, typically with a functional like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)). Following this, TD-DFT calculations are performed on the optimized geometry to compute the vertical excitation energies, corresponding wavelengths (λ), and oscillator strengths (f) of the electronic transitions. The solvent effects can also be incorporated using models like the Polarizable Continuum Model (PCM).

For this compound, TD-DFT calculations would be expected to predict the primary π → π* transitions originating from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) and other low-lying virtual orbitals. The calculated spectrum, often visualized by plotting oscillator strength against wavelength, can then be compared with the experimental spectrum. A good correlation between the theoretical and experimental λmax values provides strong support for the structural assignment and the nature of the electronic transitions. Discrepancies between the two can often be attributed to specific intermolecular interactions in the experimental medium or limitations of the chosen computational model.

Table 2: Illustrative Comparison of Experimental vs. TD-DFT Data for a Phenethylamine Analog

| Transition | Experimental λmax (nm) | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|---|

| S₀ → S₁ | 285 | 282 | 0.045 | HOMO → LUMO (π → π*) |

X-ray Crystallography for Solid-State Structure Determination